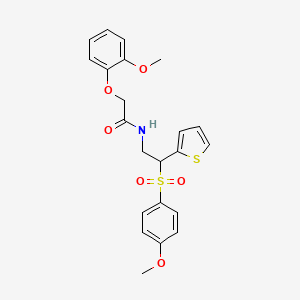

![molecular formula C17H19N3O4S2 B2617774 (E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylethenesulfonamide CAS No. 2035003-54-2](/img/structure/B2617774.png)

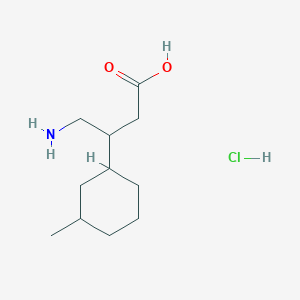

(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylethenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiadiazoles are a sub-family of azole compounds. Structurally, they are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . Compounds bearing them as a structural motif are fairly common in pharmacology .

Molecular Structure Analysis

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair .Chemical Reactions Analysis

Thiadiazoles are a part of many medications such as cephazolin and acetazolamide . They are also used in the design of fluorescent sensors .Physical And Chemical Properties Analysis

Thiadiazoles are aromatic due to their two double bonds and the sulfur lone pair . They are a part of many medications and are used in the design of fluorescent sensors .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of the compound (E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylethenesulfonamide, also known as (E)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylethene-1-sulfonamide.

Fluorescent Sensors

This compound, due to its benzo[c][1,2,5]thiadiazole (BTZ) motif, is extensively researched for use in fluorescent sensors. The BTZ group is known for its strong electron-accepting properties, which enhance the fluorescence of the compound. This makes it suitable for detecting various analytes in biological and environmental samples .

Photovoltaics

The electron donor-acceptor (D-A) systems based on the BTZ motif are also explored in the field of photovoltaics. These systems can be used in the development of organic solar cells, where the BTZ group helps in improving the efficiency of light absorption and charge separation .

Visible-Light Organophotocatalysts

Recent studies have shown that compounds with the BTZ motif can act as visible-light organophotocatalysts. These photocatalysts are used in various organic reactions, such as the Minisci-type decarboxylative alkylation of electron-deficient heteroarenes, under both batch and continuous flow conditions .

Aggregation-Induced Emission (AIE)

The compound exhibits aggregation-induced emission (AIE) properties, where its fluorescence is significantly enhanced upon aggregation. This property is useful in developing materials for optoelectronic devices, such as light-emitting diodes (LEDs) and bioimaging applications .

Photochromic Materials

The compound can be used in the synthesis of photochromic materials, which change color upon exposure to light. These materials have applications in smart windows, optical data storage, and sensors .

Fluorescence Switches

Due to its optoelectronic properties, the compound can be used in the development of fluorescence switches. These switches can be toggled between different states of fluorescence, making them useful in molecular electronics and information storage .

Kinetics Experiments

The compound’s fluorescence properties can be utilized in kinetics experiments to study the rates of various chemical reactions. This application is particularly useful in understanding the mechanisms of photochemical and photophysical processes .

Chemo-Enzymatic Synthesis

The compound can be used as a building block in chemo-enzymatic synthesis. This approach combines chemical and enzymatic steps to create complex molecules with high selectivity and efficiency. Such methods are valuable in the synthesis of pharmaceuticals and fine chemicals .

未来方向

属性

IUPAC Name |

(E)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S2/c1-19-16-9-5-6-10-17(16)20(26(19,23)24)13-12-18-25(21,22)14-11-15-7-3-2-4-8-15/h2-11,14,18H,12-13H2,1H3/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAXGNUWLOWSGD-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylethenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{4-[(4-methylbenzoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2617705.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]-2-fluoroacetic acid](/img/structure/B2617708.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2617710.png)

![1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2617711.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2617713.png)